molecular formula C23H30O6 B3048653 (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate CAS No. 178445-89-1

(R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate

Cat. No. B3048653
CAS RN: 178445-89-1
M. Wt: 402.5 g/mol
InChI Key: LTSMVCSYXYLQNM-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxy acetic acid, which is an organic compound containing anisole in which acetic acid or its derivatives are linked to the methane group . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as phenoxy acetamide and its derivatives have been synthesized for medicinal chemistry purposes . These methods often involve many chemical techniques and new computational chemistry applications .

Scientific Research Applications

  • Electrochemical Oxidation Studies :

    • Research by Richards and Evans (1977) examined the anodic oxidation of compounds similar to the one , highlighting the role of phenoxy radicals and phenoxonium ions in such processes. These studies are crucial for understanding the electrochemical behavior of phenolic compounds (Richards & Evans, 1977).
  • Catalytic Oxidation Mechanisms :

    • Ratnikov et al. (2011) described the use of dirhodium catalysis for the oxidation of phenols, which is relevant to understanding the behavior of (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate in similar catalytic processes. This study enhances our understanding of the oxidation mechanisms of phenolic substrates (Ratnikov et al., 2011).
  • Reactions with Phenols :

    • Research by Shin and Shine (1992) on the reactions of phenols with thianthrene cation radical provides insight into the behavior of phenolic compounds in the presence of specific radicals, which is valuable for understanding the reactivity of similar compounds (Shin & Shine, 1992).
  • Hydroperoxide Rearrangement :

    • A study by Hamann and Liebscher (2000) on the hydroperoxide rearrangement in organic synthesis provides relevant insights into the transformation processes of compounds with structural similarities to (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate (Hamann & Liebscher, 2000).
  • Formation of Oxidovanadium(V) Complexes :

    • The work of Back et al. (2012) focused on the synthesis and characterization of oxidovanadium(V) complexes, which sheds light on the complex formation abilities of phenolic compounds, aiding in the understanding of similar reactions involving (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate (Back et al., 2012).
  • Analysis of Hydrogen-Bonded Structures :

    • Portilla et al. (2011) analyzed the hydrogen-bonded structures in certain phenolic compounds, which is crucial for understanding the molecular interactions and stability of similar compounds (Portilla et al., 2011).
  • Styrene Copolymerization :

    • Reddy et al. (2021) investigated the copolymerization of phenolic compounds with styrene, which provides insights into the polymerization potential of (R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate and its derivatives (Reddy et al., 2021).

Safety and Hazards

The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available, the field of medicinal chemistry continues to explore the synthesis and pharmacological activities of similar compounds for potential therapeutic applications .

properties

IUPAC Name

tert-butyl 2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSMVCSYXYLQNM-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate

CAS RN

178445-89-1
Record name 1,1-Dimethylethyl 2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178445-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 1-(3-(tert-Butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-one (10) (3.0 g, 7.49 mmol) in THF (5 mL) at -20° C. was treated with a solution of (+)-B-chlorodiisopinocamphenylborane (2.9 g, 8.99 mmol) in THF (10 mL) at -20° C. The resulting mixture was allowed to stand in a -20° C. freezer for 48 h after which time the mixture was evaporated and treated with diethyl ether (25 mL) followed by diethanolamine (8 mL). The viscous mixture was allowed to stir at room temperature for 3 h, after which time, was filtered through a pad of Celite with the aid of diethyl ether. The cloudy filtrate was evaporated and flash chromatographed (silica gel, 30%→40% EtOAc/hexanes) to afford 2.72 g (90%) of a clear colorless oil. (95% ee by Chiracel HPLC, 25% i-PrOH/hexanes, retention time 44.4 min for the R-enantiomer and 35.7 min for the S-enantiomer): IR (neat) 3525, 2935, 1750, 1515, 1150 cm-1 ; 1H NMR (CDCl3, 300 MHz) 7.30-7.25 (m, 2H), 6.99-6.73 (m, 5H), 4.68 (m, 1H), 4.53 (s, 2H), 3.88 (s, 3H), 3.87 (s, 3H), 2.72-2.63 (m, 2H), 2.12-1.97 (m, 2H), 1.50 (s, 9H); 13C NMR (CDCl3, 75 MHz) 168.4, 158.5, 149.3, 147.6, 146.9, 134.8, 130.0, 120.6, 119.5, 114.0, 112.6, 112.2, 111.7, 82.7, 74.1, 66.1, 56.3, 56.2, 41.0, 32.0, 28.4.
Name
(+)-B-chlorodiisopinocamphenylborane
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
clear colorless oil
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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